![molecular formula C14H14N4O2S B2488573 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1170163-14-0](/img/structure/B2488573.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
Research on pyrazole derivatives, including those related to "N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide," has grown due to their wide range of biological activities and potential applications in various fields such as medicinal chemistry. These compounds often exhibit unique chemical and physical properties due to their structural characteristics.
Synthesis Analysis
Pyrazole derivatives are typically synthesized through reactions involving hydrazine hydrate and various carbonyl compounds. For example, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides demonstrates a typical approach to constructing pyrazole frameworks with specific substituents (Hassan et al., 2014).
Molecular Structure Analysis
X-ray crystallography is a common method used to determine the molecular structures of pyrazole derivatives, providing insights into their three-dimensional conformation and intermolecular interactions. For instance, a study on a novel pyrazole derivative revealed its molecular geometry, confirmed by single-crystal X-ray diffraction studies, and analyzed its thermal stability and optical properties (Kumara et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of pyrazole derivatives is influenced by their functional groups, which can participate in various organic reactions. Electrophilic and nucleophilic regions within these molecules have been identified through molecular docking studies, shedding light on their potential reactivity (Karrouchi et al., 2021).
Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives have been synthesized through various chemical reactions, involving key steps like condensation, cyclocondensation, and glycosylation, to explore their potential applications. These synthesized compounds are characterized using techniques like NMR, mass spectra, FT-IR, UV–Visible spectroscopy, and X-ray crystallography to confirm their structures (Hassan, Hafez, & Osman, 2014).
Biological Activities
- Cytotoxicity : Certain derivatives have been evaluated for their cytotoxic activities against various cancer cell lines, showing promising results in inhibiting the growth of these cells. This indicates potential applications in cancer therapy (Hassan, Hafez, & Osman, 2014).
- Anti-Inflammatory and Analgesic Properties : Some derivatives have been synthesized and assessed for their anti-inflammatory and analgesic activities, displaying significant effects. This suggests their potential as therapeutic agents for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Properties and Reactions
- The compound's derivatives have been involved in various chemical reactions, showcasing their reactivity and the formation of diverse chemical structures. This includes reactions with hydrazine hydrate, acetylacetone, and other reagents, leading to the formation of pyrazolo[1,5-a]pyrimidines, Schiff bases, and other heterocyclic compounds. These reactions underline the compound's versatility in organic synthesis (Hassan, Hafez, & Osman, 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction .
Mode of Action
This compound acts as a positive allosteric modulator of the M4 receptor . It binds to a site on the receptor that is distinct from the orthosteric (primary) site where the endogenous ligand, acetylcholine, binds. This allosteric binding enhances the receptor’s response to acetylcholine, resulting in increased activation of the M4 receptor .
Biochemical Pathways
The activation of the M4 receptor by this compound influences several biochemical pathways. The M4 receptor is coupled to inhibitory G-proteins, and its activation leads to a decrease in the production of cyclic AMP (cAMP), thereby affecting the cAMP-dependent pathway . This can have various downstream effects, including modulation of neurotransmitter release and neuronal excitability .
Result of Action
The activation of the M4 receptor by this compound can lead to various molecular and cellular effects. For instance, it can modulate the release of various neurotransmitters, influence neuronal excitability, and potentially impact cognitive and motor functions . .
properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-8-4-5-10(20-3)11-12(8)21-14(15-11)16-13(19)9-6-7-18(2)17-9/h4-7H,1-3H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHQFDMZJBGSCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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